molecular formula C13H17N2O8P B10776678 N1-(5'-Phospho-alpha-ribosyl)-5-methoxybenzimidazole

N1-(5'-Phospho-alpha-ribosyl)-5-methoxybenzimidazole

Cat. No.: B10776678
M. Wt: 360.26 g/mol
InChI Key: VYUPJUKSTVHSQI-LPWJVIDDSA-N
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Preparation Methods

The preparation of Phosporic Acid Mono-[3,4-Dihydroxy-5-(5-Methoxy-Benzoimidazol-1-Yl)-Tetrahydro-Furan-2-Ylmethyl] Ester involves the synthesis of the benzimidazole ribonucleoside followed by phosphorylation. The synthetic route typically includes:

Chemical Reactions Analysis

Phosporic Acid Mono-[3,4-Dihydroxy-5-(5-Methoxy-Benzoimidazol-1-Yl)-Tetrahydro-Furan-2-Ylmethyl] Ester undergoes various chemical reactions, including:

Scientific Research Applications

Phosporic Acid Mono-[3,4-Dihydroxy-5-(5-Methoxy-Benzoimidazol-1-Yl)-Tetrahydro-Furan-2-Ylmethyl] Ester has several scientific research applications:

Mechanism of Action

The mechanism of action of Phosporic Acid Mono-[3,4-Dihydroxy-5-(5-Methoxy-Benzoimidazol-1-Yl)-Tetrahydro-Furan-2-Ylmethyl] Ester involves its interaction with specific molecular targets. One known target is the enzyme nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase, which plays a role in the biosynthesis of nucleotides . The compound binds to the active site of the enzyme, inhibiting its activity and affecting nucleotide metabolism .

Comparison with Similar Compounds

Phosporic Acid Mono-[3,4-Dihydroxy-5-(5-Methoxy-Benzoimidazol-1-Yl)-Tetrahydro-Furan-2-Ylmethyl] Ester is unique due to its specific structure and functional groups. Similar compounds include:

Phosporic Acid Mono-[3,4-Dihydroxy-5-(5-Methoxy-Benzoimidazol-1-Yl)-Tetrahydro-Furan-2-Ylmethyl] Ester stands out due to its specific methoxy and dihydroxy substituents, which confer unique chemical properties and biological activities .

Properties

Molecular Formula

C13H17N2O8P

Molecular Weight

360.26 g/mol

IUPAC Name

[(2R,3S,4R,5S)-3,4-dihydroxy-5-(5-methoxybenzimidazol-1-yl)oxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C13H17N2O8P/c1-21-7-2-3-9-8(4-7)14-6-15(9)13-12(17)11(16)10(23-13)5-22-24(18,19)20/h2-4,6,10-13,16-17H,5H2,1H3,(H2,18,19,20)/t10-,11-,12-,13+/m1/s1

InChI Key

VYUPJUKSTVHSQI-LPWJVIDDSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O

Canonical SMILES

COC1=CC2=C(C=C1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O

Origin of Product

United States

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